molecular formula C16H14N2O4 B1674368 ID-8 CAS No. 147591-46-6

ID-8

Cat. No.: B1674368
CAS No.: 147591-46-6
M. Wt: 298.29 g/mol
InChI Key: VVZNWYXIOADGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ID-8 involves the formation of the indole core structure, followed by specific functional group modifications. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The compound is manufactured on demand, with a typical lead time of 4-6 weeks .

Chemical Reactions Analysis

Types of Reactions: ID-8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups on the indole ring.

    Substitution: this compound can participate in substitution reactions, where functional groups on the indole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce various reduced indole compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-10-16(18(20)21)14-8-5-12(19)9-15(14)17(10)11-3-6-13(22-2)7-4-11/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZNWYXIOADGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355103
Record name ID-8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147591-46-6
Record name ID-8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ID-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

23.6 g of ID-1 were refluxed together with 20.2 g of sulphobenzoic anhydride and 9 ml of pyridine in 200 ml of toluene. The oil formed was taken up in 300 ml of NaOH 1N and again heated to reflux with 200 ml of toluene. After elimination of the solvents by evaporation the precipitate formed was taken up in 500 ml of methanol. The precipitate, a lightly yellow powder, dissolved but recrystallized immediately. The yield was 54%.
Name
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ID-8
Reactant of Route 2
ID-8
Reactant of Route 3
Reactant of Route 3
ID-8
Reactant of Route 4
Reactant of Route 4
ID-8
Reactant of Route 5
ID-8
Reactant of Route 6
ID-8
Customer
Q & A

Q1: What is ID-8 and what is its relevance in scientific research?

A: this compound is a cell line derived from spontaneous in vitro neoplastic transformation of C57BL/6 mouse ovarian surface epithelial cells. It is not a chemical compound but a biological entity widely used in ovarian cancer research. Notably, this compound cells do not express the estrogen receptor and are tumorigenic when injected into C57BL/6 mice. []

Q2: Why is the this compound cell line often used in ovarian cancer research?

A2: The this compound cell line is valuable in ovarian cancer research because it:

  • Mimics human disease: this compound tumors share similarities with human ovarian tumors, including histopathological features and metastatic behavior. []
  • Immunocompetent model: this compound cells can be implanted into immunocompetent C57BL/6 mice, allowing for the study of tumor-immune system interactions. [, ]
  • Syngeneic model: Using this compound cells and C57BL/6 mice creates a syngeneic model, minimizing immune rejection and providing a more accurate representation of tumor development and treatment response. [, ]

Q3: What are the limitations of using the this compound cell line in preclinical studies?

A3: While valuable, the this compound model has limitations:

  • Lower vascularization: this compound tumors exhibit less angiogenesis compared to human ovarian tumors, potentially impacting the translation of anti-angiogenic therapy results. []
  • Biomarker discrepancy: Blood biomarkers like CA-125, IL-6, and VEGF, while associated with human ovarian cancer progression, do not directly correlate with tumor progression in the this compound syngeneic model. []

Q4: Have studies investigated manipulating the this compound cell line for specific research purposes?

A4: Yes, researchers have modified this compound cells to study various aspects of ovarian cancer:

  • BRCA1 mutation modeling: Introducing a truncated Brca1 mutant into this compound cells creates a model for studying the effects of BRCA1 mutations on tumorigenicity and chemosensitivity. [, ]
  • Chemokine expression: Engineering this compound cells to express chemokines CCL19 and CCL21 enhanced cisplatin sensitivity and prolonged survival in mice, suggesting a potential therapeutic strategy. []

Q5: What are the potential implications of using this compound cells in drug discovery?

A5: The this compound cell line, alongside in vivo studies using C57BL/6 mice, can be valuable for:

  • Preclinical drug screening: Assessing the efficacy of novel therapeutic agents against ovarian cancer. [, , ]
  • Understanding drug resistance: Investigating mechanisms of resistance to standard treatments and exploring strategies to overcome them. [, ]
  • Evaluating combination therapies: Examining the synergistic effects of combining existing therapies with novel agents or treatment modalities. [, ]

Q6: Beyond drug development, how else is the this compound model being used?

A6: The this compound model is instrumental in research exploring:

  • Tumor microenvironment: Understanding the complex interplay between tumor cells and the surrounding microenvironment, including immune cells and signaling molecules. [, ]
  • Metastasis: Investigating the mechanisms driving ovarian cancer metastasis and identifying potential therapeutic targets to inhibit this process. [, ]
  • Biomarker discovery: Exploring new biomarkers for early detection, monitoring treatment response, and predicting patient outcomes in ovarian cancer. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.